3-Chloro-5-phenyl-1,2,4-thiadiazole
Description
Properties
CAS No. |
101495-56-1 |
|---|---|
Molecular Formula |
C8H5ClN2S |
Molecular Weight |
196.66 g/mol |
IUPAC Name |
3-chloro-5-phenyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
ZGROIHXQCKYCPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)Cl |
Synonyms |
3-chloro-5-phenyl-1,2,4-thiadiazole |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Phenyl 1,2,4 Thiadiazole
Established Synthetic Pathways for Substituted 1,2,4-Thiadiazoles
The construction of the 1,2,4-thiadiazole (B1232254) ring system is achieved through several primary synthetic routes. isres.org These methods, including cyclization reactions, oxidative couplings, and multicomponent protocols, offer versatile access to a wide array of substituted 1,2,4-thiadiazoles.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prominent strategy for forming the 1,2,4-thiadiazole ring, typically involving the formation of a nitrogen-sulfur (N-S) bond within a single precursor molecule. mdpi.com A common approach is the oxidative intramolecular cyclization of N-acylthioureas or imidoyl thioureas. isres.orgorganic-chemistry.org For instance, the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), has been shown to efficiently mediate the S-N bond formation in imidoyl thioureas, yielding 3-substituted-5-amino-1,2,4-thiadiazoles. mdpi.comorganic-chemistry.org This metal-free method is valued for its short reaction times and high yields. mdpi.comorganic-chemistry.orgrsc.org Similarly, intramolecular dehydrogenative N-S coupling can be promoted by a base in a suitable solvent like DMF, providing a transition-metal-free route to unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from thioacylamidine intermediates. acs.orgorganic-chemistry.org Other protocols involve the use of methanesulfonyl chloride to initiate a multistep cyclization of dithiourea derivatives, forming fused benzimidazole-1,2,4-thiadiazole systems. beilstein-journals.org
Intermolecular Cyclization Strategies
Intermolecular cyclization strategies involve the construction of the 1,2,4-thiadiazole ring from two or more separate components. These methods are crucial for creating unsymmetrically substituted thiadiazoles. One notable approach is the intermolecular S-N bond construction through aerobic visible-light-induced reactions of thioamides, which can proceed without the need for a photosensitizer, metal, or base. researchgate.net Another powerful technique involves enzymatic catalysis. Vanadium-dependent haloperoxidases (VHPOs) can facilitate the intermolecular oxidative dimerization of thioamides. acs.orgnih.gov This biocatalytic method utilizes a halide recycling mechanism, with hydrogen peroxide as the terminal oxidant, representing an environmentally friendly approach to heterocycle synthesis. acs.orgnih.gov
Oxidative Dimerization of Thioamides
The oxidative dimerization of primary thioamides is one of the most common and direct methods for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. isres.orgacs.orgrhhz.net This reaction involves the oxidation of two thioamide molecules, which then couple to form the thiadiazole ring. A wide variety of oxidizing agents have been employed for this transformation.
These methods often suffer from the use of toxic oxidants or hazardous organic solvents. rhhz.net To address this, greener alternatives have been developed, such as using molecular oxygen as the terminal oxidant in water, catalyzed by iodine. rsc.orgrhhz.net Electrochemical methods also provide a clean alternative, using tetra-n-butylammonium iodide (TBAI) as both an electrolyte and mediator to achieve oxidative dimerization under constant current, avoiding the need for chemical oxidants. jst.go.jp Biocatalytic approaches using vanadium haloperoxidases have also proven effective and sustainable. digitellinc.comacs.org
| Oxidizing Agent/System | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Iodine/O₂ | Water, room temperature | Aryl and alkyl thioamides, thioureas | rsc.orgrhhz.net |
| Oxone | DCM, room temperature | Thioamides with electron-donating and electron-withdrawing groups | mdpi.com |
| Tetra(n-butyl)ammonium peroxydisulfate (B1198043) (TBAP) | Organic solvents | Aromatic, heterocyclic, and aliphatic thioamides | tandfonline.com |
| Electrochemical (TBAI mediated) | Constant current electrolysis | α-Oxothioamides | jst.go.jp |
| Vanadium Haloperoxidase/H₂O₂ | Biocatalytic, aqueous buffer | Diverse thiobenzamides | digitellinc.comacs.org |
| Hypervalent Iodine (e.g., IBX) | - | Thioamides | tandfonline.com |
[3+2]-Cycloaddition Reactions
[3+2]-Cycloaddition reactions provide a powerful and regioselective route to the 1,2,4-thiadiazole core. isres.org This method typically involves the reaction of a 1,3-dipole with a dipolarophile. A classic example is the cycloaddition of nitrile sulfides, which are reactive 1,3-dipoles, with nitriles. thieme-connect.de The nitrile sulfides are often generated in situ from the thermolysis of 5-substituted 1,3,4-oxathiazol-2-ones. thieme-connect.de More recent developments include iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates. nih.govfrontiersin.org This strategy is highly regiospecific and leads to the formation of heteroarene-fused digitellinc.commdpi.comrhhz.netthiadiazoles. nih.gov
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical pathway to complex molecules like substituted 1,2,4-thiadiazoles. isres.org These protocols are highly valued for their ability to rapidly generate molecular diversity. For example, novel mdpi.comrhhz.nettandfonline.comthiadiazolo[3,2-a]pyrimidines have been synthesized via a one-pot, three-component cyclo-condensation of 2-amino- mdpi.comrhhz.nettandfonline.comthiadiazoles, acetylacetone, and various aromatic aldehydes. researchgate.net While many MCRs lead to the related 1,3,4-thiadiazole (B1197879) isomer, specific protocols have been developed for the 1,2,4-thiadiazole scaffold. nih.govbohrium.com
Targeted Synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole
The synthesis of the specific, unsymmetrically substituted compound this compound (alternatively named 5-Chloro-3-phenyl-1,2,4-thiadiazole) requires a targeted approach. The chlorine atom at one position and the phenyl group at another makes methods like oxidative dimerization of a single thioamide unsuitable.
A reported efficient synthesis involves the reaction of 3-phenyl-1,2,4-thiadiazol-5-amine (B93167) with hydrochloric acid and sodium nitrite (B80452) in an aqueous solution. This diazotization reaction converts the amino group into a diazonium salt, which is subsequently substituted by a chloride ion. A more advanced continuous-flow process has been developed for this transformation. In this setup, an aqueous solution of the starting amine is mixed with aqueous sodium hydroxide (B78521) and then passed through a tubular flow coil where it reacts with trichloroisocyanuric acid (TCCA) in ethyl acetate. This method allows for a safe and scalable production of this compound. The presence of the reactive 5-chloro substituent provides a valuable handle for further structural diversification through nucleophilic substitution reactions. isres.org
Precursor-Based Cyclization Routes
The synthesis of 1,2,4-thiadiazoles often relies on the cyclization of linear precursors that already contain the necessary atoms. One established method involves the reaction of amidines with sulfenyl chlorides. For instance, 3-trichloromethyl-5-chloro-1,2,4-thiadiazole is prepared by reacting trichloroacetamidine with trichloromethanesulfenyl chloride. google.com A similar principle is applied in a continuous flow process to safely generate 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) from a phenylamidine and trichloromethanesulfenyl chloride, a versatile but hazardous reagent. durham.ac.ukmdpi.com
Another major precursor-based route is the oxidative cyclization of N-thioacylamidines or imidoyl thioureas. thieme-connect.de These intermediates, often formed in situ, undergo an intramolecular N-S bond formation to yield the thiadiazole ring. This approach is particularly valuable for creating substituted 1,2,4-thiadiazoles. acs.orgmkuniversity.ac.in For example, the reaction of amidines with phenyl isothiocyanate generates an imidoyl thiourea (B124793), which can then be cyclized. mkuniversity.ac.in
Synthesis of Unsymmetrically 3,5-Disubstituted 1,2,4-Thiadiazoles
Creating unsymmetrical 1,2,4-thiadiazoles like this compound, where the substituents at positions 3 and 5 are different, requires regioselective control. Classical methods involving the oxidative dimerization of a single thioamide species typically yield symmetrical products. acs.org Therefore, methods that combine two different building blocks are essential.
A significant one-pot approach involves the reaction of thioamides with nitriles, mediated by an oxidant like molecular iodine. rsc.orgresearchgate.netrsc.org This method facilitates the sequential intermolecular addition of the thioamide to the nitrile, followed by the intramolecular oxidative coupling of the resulting intermediate to form the unsymmetrically substituted thiadiazole. rsc.orgresearchgate.net This strategy is effective for producing 3-alkyl-5-aryl-1,2,4-thiadiazoles. acs.orgrsc.org
Another powerful technique is the base-mediated condensation of substituted amidines with dithioesters. This method proceeds via an intramolecular dehydrogenative N–S coupling of the resulting thioacylbenzamidine intermediate, surprisingly without the need for an external oxidant when conducted in DMF or DMSO under an inert atmosphere. acs.orgorganic-chemistry.org This approach offers a facile, transition-metal-free route to a variety of 3,5-bis(het)aryl/arylaminothiadiazoles. organic-chemistry.org
Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of 1,2,4-thiadiazoles has benefited significantly from the application of green chemistry principles, leading to safer, more efficient, and less wasteful processes.
Catalytic Methodologies (e.g., Hypervalent Iodine(III)-Mediated)
The use of catalysts can reduce the need for stoichiometric reagents, often leading to milder reaction conditions and less waste. Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and phenyliodine(III) diacetate (PIDA), have emerged as powerful metal-free oxidants for the synthesis of 1,2,4-thiadiazoles. acs.orgorganic-chemistry.orgchim.it These reagents efficiently mediate the intramolecular oxidative S-N bond formation in imidoyl thioureas to afford 3-substituted-5-amino-1,2,4-thiadiazoles. acs.orgmkuniversity.ac.inorganic-chemistry.org The reactions are typically very fast, proceed at room temperature, and provide good to excellent yields with a broad substrate scope. mkuniversity.ac.inorganic-chemistry.org
Table 1: Hypervalent Iodine(III)-Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles
| Starting Material | Oxidant | Solvent | Time | Yield (%) | Reference |
| Imidoyl thiourea | PIFA | Dichloroethane | 2-5 min | 70-94 | mkuniversity.ac.in |
| Imidoyl thiourea | PIDA | Dichloroethane | 2-5 min | 75-88 | mkuniversity.ac.in |
| Imidoyl thiourea | PIDA | Neat | 15-20 min | 72-91 | researchgate.net |
Other catalytic systems include the use of molecular iodine (I₂) as a readily available and eco-friendly oxidant for coupling thioamides and nitriles. rsc.org
Solvent-Free and Environmentally Benign Techniques
Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. A groundbreaking, environmentally friendly approach for synthesizing 1,2,4-thiadiazoles involves a one-pot, two-step reaction from primary amides using Lawesson's reagent for thionation, followed by oxidative dimerization with tert-butyl hydrogen peroxide (TBHP) under solvent-free conditions. rsc.orgrsc.orgresearchgate.net This method features a broad substrate scope, excellent functional group tolerance, and avoids the need for column chromatography for purification. rsc.orgresearchgate.net
The use of water as a green solvent has also been explored. An ultrasound-assisted, catalyst-free reaction between thioamides and chloranil (B122849) in water has been shown to produce 1,2,4-thiadiazole derivatives in good to excellent yields. nih.gov
Microwave and Ultrasonic-Assisted Synthesis
Alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. Microwave-assisted synthesis has been successfully applied to produce various triazolothiadiazole analogues, which are fused heterocyclic systems containing the 1,2,4-thiadiazole core. derpharmachemica.comnih.govijpsonline.comresearchgate.net These reactions are typically completed in minutes rather than hours, highlighting the efficiency of this technique. derpharmachemica.comijpsonline.com
Table 2: Comparison of Conventional vs. Microwave Synthesis of Triazolothiadiazoles
| Method | Reaction Time | Yield (%) | Reference |
| Conventional | ~7 hours | Moderate | derpharmachemica.com |
| Microwave | 5 minutes | High | derpharmachemica.com |
| Conventional | - | - | ijpsonline.com |
| Microwave | 3-4 minutes | High | ijpsonline.com |
Advances and Challenges in the Efficient Synthesis of the Chemical Compound
Despite these advances, challenges remain. The synthesis of unsymmetrically substituted 1,2,4-thiadiazoles can still be difficult, requiring careful control of reaction conditions to ensure regioselectivity and avoid the formation of symmetrical side products. acs.org While flow chemistry mitigates some dangers, the inherent hazards of reagents like sulfenyl chlorides and the corrosivity (B1173158) of by-products remain a concern. durham.ac.uk Some traditional methods require harsh conditions, such as high temperatures or the use of strong acids or bases, which can limit functional group tolerance. rsc.org The selective functionalization of the pre-formed this compound ring, for example, through nucleophilic substitution of the chlorine atom, also presents its own set of challenges in controlling reactivity and side reactions. scribd.com Future research will likely focus on developing even milder, more selective, and more sustainable catalytic systems to overcome these hurdles.
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Phenyl 1,2,4 Thiadiazole
Nucleophilic Substitution Reactions: Specific Reactivity at the 5-Position of 1,2,4-Thiadiazoles
The reactivity of the 1,2,4-thiadiazole (B1232254) ring towards nucleophiles is highly position-dependent. The 5-position is the most reactive site for nucleophilic substitution reactions. isres.orgthieme-connect.de Halogen substituents at this position are readily displaced by a variety of nucleophiles. thieme-connect.de This heightened reactivity is attributed to the electron-deficient nature of the carbon at the 5-position, which is adjacent to the sulfur atom and a nitrogen atom, facilitating nucleophilic attack.
Conversely, halogen substituents at the 3-position of the 1,2,4-thiadiazole ring are generally considered inert towards most nucleophilic reagents under standard conditions. thieme-connect.de Therefore, in 3-Chloro-5-phenyl-1,2,4-thiadiazole, the chlorine atom at the 3-position is expected to be significantly less reactive to nucleophilic displacement compared to a hypothetical isomer with the chlorine at the 5-position.
While direct nucleophilic substitution of the 3-chloro group is challenging, reactions at the 5-position are well-documented for analogous compounds. For instance, 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) readily reacts with various nitrogen, sulfur, and oxygen-based nucleophiles, allowing for extensive derivatization. isres.org
| Position of Halogen | Reactivity towards Nucleophiles | Governing Factors |
|---|---|---|
| C5 | High | Electron deficiency enhanced by adjacent S and N atoms. |
| C3 | Low / Inert | Lower electrophilicity of the C3 carbon compared to C5. |
Stability Profiles under Diverse Chemical Conditions (Acidic, Basic, Oxidative, Reductive Environments)
The stability of the 1,2,4-thiadiazole ring is significantly influenced by the presence of substituents. The unsubstituted parent 1,2,4-thiadiazole is quite sensitive to acids, alkalis, and both oxidizing and reducing agents. thieme-connect.de However, the introduction of substituents at the 3- and 5-positions, as seen in this compound, imparts greater stability to the heterocyclic ring system. isres.orgthieme-connect.de
Acidic Conditions: 1,2,4-thiadiazoles are weak bases and can form salts with mineral acids. thieme-connect.de While the parent ring can be sensitive to strong acids, the substituted derivatives like this compound exhibit increased stability. isres.orgthieme-connect.de
Basic Conditions: The 1,2,4-thiadiazole ring can be susceptible to ring-opening reactions under strongly basic conditions. chemicalbook.com However, the stabilizing effect of the phenyl and chloro substituents likely enhances its resistance to cleavage compared to the unsubstituted ring.
Oxidative and Reductive Conditions: The parent heterocycle is sensitive to both oxidation and reduction. thieme-connect.de Substituted 1,2,4-thiadiazoles are more robust. For example, the synthesis of some 1,2,4-thiadiazoles involves oxidative cyclization, indicating a degree of stability of the formed ring to the oxidizing agents used. researchgate.net
Electrophilic Reaction Limitations and Specificities of the 1,2,4-Thiadiazole Ring
Electrophilic reactions on the 1,2,4-thiadiazole ring are very limited. isres.orgthieme-connect.de The presence of two electronegative nitrogen atoms and a sulfur atom results in an electron-deficient aromatic ring, which is deactivated towards electrophilic attack. chemicalbook.com
The primary electrophilic interaction observed is the protonation of the ring nitrogen atoms, demonstrating the weak basicity of the molecule. thieme-connect.de 1,2,4-thiadiazoles form salts with mineral acids and can form addition compounds with salts of heavy metals. thieme-connect.de Standard electrophilic substitution reactions such as nitration or halogenation on the heterocyclic ring are generally not feasible due to the ring's low electron density.
Influence of the Chlorine Atom and Phenyl Group on Molecular Reactivity
The substituents at the 3 and 5-positions play a crucial role in modulating the reactivity of the 1,2,4-thiadiazole core.
Chlorine Atom at C3: As an electron-withdrawing group, the chlorine atom further decreases the electron density of the thiadiazole ring. This effect reinforces the ring's resistance to electrophilic attack and reduces the basicity of the nitrogen atoms. As previously noted, its position at C3 renders it largely unreactive to nucleophilic substitution. thieme-connect.de
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Chlorine | C3 | Electron-withdrawing (inductive) | Decreases ring electron density; inert to nucleophilic substitution. |
| Phenyl | C5 | Electron-withdrawing (inductive), Resonance effects | Stabilizes the ring; influences overall molecular conformation. |
Mechanistic Investigations of Subsequent Chemical Transformations
While the chlorine at the 3-position is inert to simple substitution, the 1,2,4-thiadiazole ring itself can be the site of more complex transformations. One of the key reactive pathways for 1,2,4-thiadiazoles involves the cleavage of the N-S bond.
A significant transformation mechanism involves the reaction with nucleophilic cysteine residues in proteins. researchgate.net The cysteine thiol attacks the N-S bond of the thiadiazole ring. This leads to the opening of the heterocyclic ring and the formation of a disulfide bond between the cysteine residue and the sulfur atom originating from the thiadiazole. researchgate.net This mechanism is of particular interest in medicinal chemistry, where 1,2,4-thiadiazoles have been investigated as "warheads" for targeting cysteine-dependent enzymes. researchgate.net
Another relevant transformation is the synthesis of the compound itself, which provides mechanistic insight. This compound can be prepared from 5-phenyl-1,2,4-thiadiazol-3-amine. thieme-connect.de This conversion typically proceeds via a Sandmeyer-type reaction, involving diazotization of the 3-amino group with a nitrite (B80452) source in the presence of a copper catalyst and a chloride source. thieme-connect.de The mechanism involves the formation of a diazonium salt intermediate, which then decomposes with the substitution of the diazo group by a chlorine atom.
Advanced Spectroscopic and Spectrometric Characterization of 3 Chloro 5 Phenyl 1,2,4 Thiadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
For derivatives of 3-Chloro-5-phenyl-1,2,4-thiadiazole, ¹H NMR spectra typically show signals corresponding to the protons of the phenyl group. For instance, in 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole, the aromatic protons appear as doublets at δ 7.13 and 7.98 ppm, while the methoxy (B1213986) protons present as a singlet at δ 3.87 ppm. nih.gov Similarly, for 3-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole, the phenyl protons are observed as broad singlets at δ 7.43 and 7.57 ppm. nih.gov
The ¹³C NMR spectra provide further structural confirmation by detailing the carbon framework. In 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole, characteristic signals are observed for the thiadiazole ring carbons at δ 162.6 and 189.2 ppm, alongside the phenyl and methoxy carbons. nih.gov For the 3-chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole analog, the thiadiazole carbons resonate at δ 163.2 and 187.0 ppm. nih.gov
Table 1: Representative NMR Data for 3-Chloro-5-aryl-1,2,4-thiadiazole Derivatives in DMSO-d₆ nih.gov
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 7.98 (d, J = 8.4 Hz, 2H), 7.13 (d, J = 8.4 Hz, 2H), 3.87 (s, 3H) | 189.2, 162.6, 155.4, 128.7, 120.1, 114.5, 55.2 |
| 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 7.57 (br s, 2H), 7.43 (br s, 2H) | 187.8, 162.3, 135.5, 131.1, 130.3, 118.6, 112.6 |
| 3-Chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | 8.55 (br s, 1H), 8.37 (d, J = 8.0 Hz, 1H), 8.15 (d, J = 8.0 Hz, 1H), 7.80-7.83 (m, 1H) | 187.0, 163.2, 135.9, 132.0, 130.8, 117.9, 112.2 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopies are powerful tools for identifying the functional groups and vibrational modes within a molecule. The spectra of 1,2,4-thiadiazole (B1232254) derivatives exhibit characteristic bands that confirm their structural features.
The IR spectra of related thiadiazole compounds show characteristic peaks for aromatic C-H stretching around 3000-3100 cm⁻¹. chalcogen.ro The C=N stretching vibration of the thiadiazole ring is typically observed in the region of 1600-1680 cm⁻¹. chalcogen.ro Furthermore, a band corresponding to the C-S-C linkage can be found at lower wavenumbers, often around 700 cm⁻¹. chalcogen.ro For substituted analogs, additional peaks corresponding to those functional groups will be present, such as C-Cl stretching vibrations. chalcogen.ro
Raman spectroscopy provides complementary information. For 1,2,4-thiadiazoles, characteristic Raman bands for C=N and C-N stretches are observed, which are key fingerprints of the heterocyclic ring. scispace.com
Table 2: Characteristic IR Absorption Frequencies for Related Thiadiazole Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3004 - 3162 | chalcogen.ro |
| C=N Stretch (Thiadiazole Ring) | 1639 - 1682 | chalcogen.ro |
| C-S-C Stretch | 708 - 712 | chalcogen.ro |
| C-Cl Stretch | 760 - 773 | chalcogen.ro |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of a compound, which aids in its structural confirmation.
Using techniques like Electrospray Ionization (ESI-MS), the molecular ion peak [M+H]⁺ can be readily identified. For example, the calculated m/z for 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole is 226.68, and the found value is 227.03 [M+H]⁺. nih.gov Similarly, for 3-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole, the calculated m/z is 221.67, with the found value being 222.00 [M+H]⁺. nih.gov
Electron Ionization Mass Spectrometry (EI-MS) of a related isomer, 3-Chloro-4-phenyl-1,2,5-thiadiazole, shows a molecular ion peak (M⁺) at m/z 196 (82% relative intensity) and a base peak at m/z 135, corresponding to the loss of a chlorine radical and subsequent fragmentation.
Table 3: ESI-MS Data for 3-Chloro-5-aryl-1,2,4-thiadiazole Derivatives nih.gov
| Compound | Calculated m/z (M) | Found m/z [M+H]⁺ |
| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 226.68 | 227.03 |
| 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 221.67 | 222.00 |
| 3-Chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | 221.67 | 222.00 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
For 5-phenyl-1,3,4-thiadiazole-2-amine derivatives, which share a similar chromophoric system, UV-Visible absorption spectra are typically recorded in solvents like DMSO. researchgate.net The electronic spectra of thiadiazole derivatives are influenced by the substituents on the rings, which can cause shifts in the absorption maxima (λ_max). These spectra help in understanding the electronic structure and conjugation within the molecule.
X-ray Diffraction for Single-Crystal and Solid-State Structural Determination
While the specific crystal structure of this compound is not detailed in the provided results, studies on closely related 1,2,4-thiadiazole derivatives confirm the planarity of the thiadiazole ring. nih.govnih.govcambridge.org For instance, the crystal structure of 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole was established using X-ray crystallography. nih.gov In other substituted thiadiazoles, the heterocyclic ring is found to be nearly planar, and the dihedral angles between the thiadiazole ring and any attached phenyl rings are key structural parameters determined by this technique. nih.govcambridge.org This method is crucial for unambiguously determining the stereochemistry and regiochemistry of substituted thiadiazoles. nih.gov
Computational and Theoretical Chemistry Studies of 3 Chloro 5 Phenyl 1,2,4 Thiadiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. For 3-Chloro-5-phenyl-1,2,4-thiadiazole, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine its optimized molecular geometry. jmaterenvironsci.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability.
Furthermore, DFT provides insights into the electronic distribution through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting chemical reactivity. For many thiadiazole derivatives, the HOMO is often located on the thiadiazole ring and any electron-donating groups, while the LUMO is centered on the thiadiazole ring and electron-withdrawing groups. jmaterenvironsci.com This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These descriptors are invaluable in quantitative structure-activity relationship (QSAR) studies. Key descriptors include:
HOMO and LUMO energies (E_HOMO and E_LUMO): These are related to the ionization potential and electron affinity, respectively. A high E_HOMO indicates a good electron donor, while a low E_LUMO suggests a good electron acceptor.
Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.
Chemical Hardness (η) and Softness (σ): Hardness (η = (E_LUMO - E_HOMO)/2) measures resistance to change in electron distribution, while softness (σ = 1/η) is the reciprocal of hardness. Hard molecules have a large energy gap, and soft molecules have a small energy gap.
Electronegativity (χ): This descriptor (χ = -(E_HOMO + E_LUMO)/2) measures the power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): Defined as ω = χ² / (2η), this index quantifies the global electrophilic nature of a molecule.
Table 1: Representative Quantum Chemical Descriptors for a Related Thiadiazole Compound (Note: This data is for 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and is illustrative of the types of values obtained for similar compounds.)
| Descriptor | Value |
| E_HOMO | -6.317 eV |
| E_LUMO | -2.766 eV |
| Energy Gap (ΔE) | 3.551 eV |
| Chemical Hardness (η) | 1.7755 |
| Electronegativity (χ) | 4.5415 |
| Electron Fraction Transferred (ΔN) | (Value depends on the interacting surface) |
Data sourced from a study on 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole. bohrium.com
Prediction and Simulation of Spectroscopic Properties
Computational methods are also used to predict and simulate the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. sapub.org These calculated spectra, after appropriate scaling to account for anharmonicity and other factors, can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to confirm the molecular structure. sapub.org For instance, in a study of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated vibrational spectra using the B3LYP functional showed good agreement with the experimental data, allowing for the assignment of key vibrational modes. sapub.org Characteristic bands for thiadiazole derivatives include C=N stretching, N-N stretching, and C-S stretching vibrations. jmaterenvironsci.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.com These theoretical chemical shifts can be correlated with experimental data to aid in the structural elucidation of newly synthesized compounds.
While specific simulated spectra for this compound are not published, the methodologies are well-established. A computational study would predict the chemical shifts of the phenyl protons and carbons, as well as the carbons of the thiadiazole ring, providing a theoretical fingerprint of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules or surfaces. While specific MD studies on this compound are not documented, the application of this technique to similar heterocyclic compounds is widespread.
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's motion over time, different stable and metastable conformations can be identified. This is particularly important for molecules with rotatable bonds, such as the phenyl group in this compound.
Analyze Intermolecular Interactions: MD simulations can model how molecules interact with each other in a condensed phase (liquid or solid) or in solution. This can reveal information about hydrogen bonding, van der Waals forces, and π-π stacking interactions, which are crucial for understanding the material properties and biological activity of the compound.
Simulate Behavior in Biological Systems: MD simulations are extensively used to study the interaction of small molecules with biological macromolecules like proteins and DNA. tandfonline.comnih.gov This can help in understanding the mechanism of action for potential drug candidates.
Investigation of Molecular Interactions and Adsorption Mechanisms (e.g., with Metal Surfaces for Corrosion Inhibition)
A significant application of computational chemistry for thiadiazole derivatives is in the study of their potential as corrosion inhibitors. These compounds can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. researchgate.netnih.gov
DFT calculations are used to understand the adsorption mechanism at a molecular level. By modeling the interaction between the thiadiazole molecule and a metal surface (often an iron cluster to represent steel), researchers can determine the preferred adsorption sites and the nature of the chemical bonds formed. The presence of heteroatoms (N and S) and the π-electrons of the aromatic rings in thiadiazoles make them effective corrosion inhibitors, as these features facilitate strong adsorption onto the metal surface. researchgate.net
A study on N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea, a compound with a similar core structure, demonstrated its effectiveness as a corrosion inhibitor for mild steel in an acidic medium. researchgate.net DFT calculations revealed that the molecule interacts with the steel surface through a combination of electrostatic interactions and coordination bonds. researchgate.net The quantum chemical descriptors discussed in section 5.2, particularly E_HOMO, E_LUMO, and the fraction of electrons transferred (ΔN), are crucial in predicting the inhibition efficiency. A high E_HOMO value suggests a greater ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. bohrium.com
Electronic-Topological Method (ETM) and Neural Network Applications for Structure-Property Relationships
The Electronic-Topological Method (ETM) and artificial neural networks (NN) are powerful computational tools used in QSAR and quantitative structure-property relationship (QSPR) studies. These methods aim to find correlations between the structural or electronic features of a series of compounds and their observed activities or properties.
The ETM, often in conjunction with neural networks, has been successfully applied to series of 2,5-disubstituted-1,3,4-thiadiazoles to understand their antituberculosis activity. researchgate.netacs.org This approach identifies specific pharmacophores (structural fragments responsible for activity) and anti-pharmacophores (fragments that decrease activity). researchgate.net By analyzing a dataset of related compounds with known activities, a predictive model can be built. This model can then be used to screen new, untested compounds or to design novel molecules with enhanced activity.
While a specific ETM or neural network study on this compound has not been reported, the methodology is applicable. By synthesizing and testing a series of related 3,5-disubstituted-1,2,4-thiadiazoles, a QSAR model could be developed to predict a particular biological activity or physical property, guiding the synthesis of more potent or effective derivatives.
Derivatives and Analogues of 3 Chloro 5 Phenyl 1,2,4 Thiadiazole
Systematics of Substituted 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole (B1232254) ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. isres.org The substitution pattern on this core structure gives rise to a vast number of derivatives with distinct properties. The position of substituents is crucial, with the 3- and 5-positions being the most common sites for modification. isres.org The aromatic nature of the 1,2,4-thiadiazole ring contributes to its general stability. isres.org
The nomenclature of substituted 1,2,4-thiadiazoles follows standard IUPAC guidelines. For instance, in 3-Chloro-5-phenyl-1,2,4-thiadiazole, the "3-Chloro" and "5-phenyl" prefixes indicate the substituents at the respective positions on the 1,2,4-thiadiazole ring.
Synthesis and Characterization of Functionalized Derivatives
The synthesis of functionalized 1,2,4-thiadiazole derivatives is a well-explored area of organic chemistry, with several established methods. Classical approaches often involve the oxidative dimerization of thioamides or the intramolecular cyclization of amidinithioureas. isres.orgacs.org More contemporary methods include one-pot syntheses and transition-metal-catalyzed reactions, which offer improved efficiency and versatility. acs.orgresearchgate.net For example, unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles can be synthesized from the reaction of amidines with aryl/alkyl dithioesters. acs.org
The characterization of these synthesized derivatives relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in elucidating the molecular structure by providing information about the chemical environment of protons and carbon atoms. nih.gov Mass spectrometry (MS) confirms the molecular weight of the compound. nih.gov
Structure-Reactivity Relationships within Analogous Compounds (e.g., N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea)
The relationship between the structure of 1,2,4-thiadiazole derivatives and their chemical reactivity is a subject of significant interest. The electronic properties of the substituents on the thiadiazole ring play a major role in determining the molecule's reactivity. For instance, in the case of N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea, the presence of the thiourea (B124793) group introduces additional reactive sites. researchgate.net
Studies on this compound have revealed its potential as a corrosion inhibitor for mild steel in acidic environments. researchgate.net The inhibitory effect is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer. researchgate.net This adsorption is facilitated by the presence of nitrogen and sulfur atoms in the thiadiazole and thiourea moieties, which can coordinate with the metal atoms. researchgate.net The efficiency of inhibition is dependent on the concentration of the inhibitor, with an efficiency of 93.9% being reported at a concentration of 0.5 mM. researchgate.net
Comparative Analysis with Other Thiadiazole Regioisomers (1,3,4-, 1,2,5-, and 1,2,3-Thiadiazoles)
Thiadiazoles exist as four distinct regioisomers: 1,2,4-, 1,3,4-, 1,2,5-, and 1,2,3-thiadiazole (B1210528). isres.orgarjonline.org While they share the same molecular formula (C₂H₂N₂S), their different atomic arrangements lead to significant variations in their chemical and physical properties. isres.org The 1,2,4- and 1,3,4-thiadiazole (B1197879) isomers are the most extensively studied. isres.org
The 1,3,4-thiadiazole isomer is a key component in various biologically active compounds. mdpi.comresearchgate.netresearchgate.net In contrast, the 1,2,5-thiadiazole (B1195012) ring is found in other series of compounds. The synthesis of 1,2,3-thiadiazoles is often achieved through methods like the Hurd-Mori synthesis. isres.org The choice of a specific thiadiazole isomer as a scaffold is a critical aspect of drug design, as even a slight change in the ring structure can dramatically alter the biological activity. For instance, a molecular modeling study comparing 1,2,4- and 1,3,4-thiadiazole analogues revealed significant differences in their binding affinities to the human adenosine (B11128) A₃ receptor, with the 1,2,4-isomer showing higher thermodynamic stability. nih.gov
| Isomer | Key Characteristics | Common Synthetic Methods |
| 1,2,4-Thiadiazole | Aromatic, stable ring system. isres.org The 5-position is a reactive site for nucleophilic substitution. isres.org | Oxidative ring closure, multicomponent reactions, [3+2]-cycloadditions. isres.org |
| 1,3,4-Thiadiazole | Widely studied isomer with diverse biological activities. isres.orgmdpi.com | Cyclization of thiosemicarbazide (B42300) derivatives. nanobioletters.comchemmethod.com |
| 1,2,5-Thiadiazole | Features a thiadiazole core with chlorine and phenyl substitutions in some derivatives. | Cyclization of disulfur (B1233692) dichloride with 2-amino-2-substituted acetonitriles. |
| 1,2,3-Thiadiazole | Important in pharmaceuticals and agrochemicals. isres.org | Hurd-Mori synthesis, Wolff synthesis, Pechmann synthesis. isres.org |
Design and Synthesis of Hybrid Molecules Incorporating the 1,2,4-Thiadiazole Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The 1,2,4-thiadiazole scaffold is an attractive component for creating such hybrid molecules due to its favorable physicochemical properties and synthetic accessibility. nih.gov
Researchers have successfully designed and synthesized hybrid molecules that integrate the 1,2,4-thiadiazole ring with other heterocyclic systems, such as 1,2,4-triazole. nih.gov For example, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has been synthesized and evaluated for their potential anticancer activities. nih.gov Another approach involves creating hybrids of 1,3,4-thiadiazole with thiazolidinone, which have been investigated as carbonic anhydrase inhibitors. bohrium.com The synthesis of these complex molecules often requires multi-step reaction sequences. impactfactor.org
Applications of 3 Chloro 5 Phenyl 1,2,4 Thiadiazole in Chemical Science and Technology
Role as Intermediates in Fine Chemical Synthesis
3-Chloro-5-phenyl-1,2,4-thiadiazole serves as a valuable intermediate in fine chemical synthesis due to the reactivity of its chloro group. The 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions. isres.org This allows for the introduction of various functional groups, leading to the creation of a wide array of derivatives with tailored properties.
The chlorine atom at the 3-position can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is central to its utility as a building block for more complex molecules. For instance, it is a precursor in the synthesis of sulfanilamido-1,2,5-thiadiazoles, which have shown significant biological activity. google.com The synthesis of various substituted 1,3,4-thiadiazoles often proceeds through intermediates where a chloro group is displaced. nih.gov
The general reactivity of the thiadiazole ring system, combined with the specific reactivity of the chloro substituent, makes this compound a versatile synthon for constructing diverse molecular architectures.
Applications in Materials Science
The 1,2,4-thiadiazole (B1232254) scaffold is recognized for its utility in materials science, and derivatives of this compound are no exception. These compounds have found applications in the development of dyes, pigments, and conductive polymers. Thiadiazole-containing compounds are used as dyes and can act as accelerators in chemical reactions. isres.org
The inherent thermal and chemical stability of the thiadiazole ring contributes to the durability of materials incorporating this moiety. researchgate.net Furthermore, the electronic properties of the thiadiazole ring, which can be tuned by substitution, make it a promising component for organic electronic materials. The electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring, for example, is a desirable characteristic for electron-accepting materials. researchgate.net
While direct applications of this compound in this area are not extensively documented in readily available literature, the broader family of thiadiazoles shows significant promise. Their ability to form stable, colored compounds and to participate in charge-transfer interactions underpins their use in dyes and conductive materials.
Utilization in Agricultural Chemistry: Development of Chemical Agents
Thiadiazole derivatives are a well-established class of compounds in agricultural chemistry, exhibiting a broad spectrum of activities including herbicidal, fungicidal, insecticidal, and anti-plant virus properties. isres.orgresearchgate.netijert.org The 1,2,3-thiadiazole (B1210528) derivative, Acibenzolar-S-methyl, is a commercial plant activator, highlighting the agricultural importance of this heterocyclic family. google.com
Derivatives of this compound are investigated for their potential as agrochemicals. The presence of the toxophoric chloro group and the phenyl ring can be strategically modified to enhance biological activity against specific pests and pathogens. For example, a related compound, 3-Chloro-5-[(4-chlorophenyl)methanesulfinyl]-1,2,4-thiadiazole, indicates the exploration of this chemical space for agrochemical applications. biosynth.com
The development of novel agricultural agents often involves the synthesis and screening of libraries of compounds, and the 1,2,4-thiadiazole scaffold provides a robust framework for such endeavors.
For instance, some thiadiazole derivatives function by inhibiting key enzymes involved in metabolic pathways. In fungi, this could involve the disruption of cell wall synthesis or respiration. In plants, herbicidal activity might be achieved by inhibiting photosynthesis or amino acid biosynthesis. The mechanism often involves the thiadiazole ring acting as a bioisostere for other essential heterocycles, thereby blocking the active site of an enzyme. isres.org
The design of new agrochemicals often involves a "tail approach," where different substituents are added to the core heterocyclic structure to modulate activity and selectivity. bohrium.com This approach allows for the fine-tuning of the molecule's properties to target specific pests while minimizing harm to non-target organisms.
Coordination Chemistry: Ligand Synthesis and Metal Complexation
The nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring of this compound make it an effective ligand for coordination with metal ions. Thiadiazoles are known to act as versatile ligands in coordination chemistry. isres.org The lone pairs of electrons on the heteroatoms can be donated to a metal center, forming stable coordination complexes.
The ability of this compound and its derivatives to act as ligands opens up possibilities for their use in catalysis, sensing, and the development of new materials with tailored electronic and magnetic properties.
Corrosion Inhibition: Mechanisms of Adsorption and Protective Film Formation on Metal Surfaces
Thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. isres.orgbohrium.com Their efficacy is attributed to their ability to adsorb onto the metal surface and form a protective film that isolates the metal from the corrosive environment.
The adsorption process can occur through several mechanisms:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This involves the formation of a coordinate bond between the lone pair electrons of the nitrogen and sulfur heteroatoms in the thiadiazole ring and the vacant d-orbitals of the metal atoms. bohrium.com
The phenyl group in this compound can also contribute to the protective film through π-electron interactions with the metal surface. The planarity of the molecule can enhance its adsorption. nahrainuniv.edu.iq The formed protective layer acts as a barrier, hindering the diffusion of corrosive species to the metal surface and thereby reducing the corrosion rate. The effectiveness of thiadiazole derivatives as corrosion inhibitors is often evaluated using techniques such as weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization. bohrium.comresearchgate.net
Future Research Directions for 3 Chloro 5 Phenyl 1,2,4 Thiadiazole
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The development of environmentally benign and efficient synthetic methods for 1,2,4-thiadiazoles is a paramount goal. rhhz.netgsa.ac.ukmdpi.com Current research focuses on moving away from hazardous reagents and solvents, embracing the principles of green chemistry.
Future efforts will likely concentrate on:
Catalyst-Free and Metal-Free Approaches: Exploring reactions that proceed without the need for metal catalysts, which can be toxic and difficult to remove from the final product. gsa.ac.ukorganic-chemistry.org Recent successes include ultrasound-initiated synthesis in water and methods utilizing basic alumina (B75360) under solvent-free grinding conditions. gsa.ac.ukmdpi.com
Green Solvents and Oxidants: Utilizing water as a solvent and molecular oxygen or hydrogen peroxide as clean oxidants are key strategies. rhhz.netmdpi.com These methods significantly reduce the environmental impact of the synthesis.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates. rsc.org This improves efficiency and reduces waste. A recent example is the one-pot, two-step synthesis from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide under solvent-free conditions. rsc.org
Flow Chemistry: Implementing continuous flow systems for the synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. durham.ac.uk
| Synthetic Approach | Key Features | Potential Advantages | References |
| Ultrasound-Initiated Synthesis | Metal- and catalyst-free, room temperature, water as solvent | Environmentally benign, short reaction times, high yields | gsa.ac.uk |
| Grinding with Basic Alumina | Solvent-free, room temperature | Environmentally friendly, excellent yields, short reaction times | mdpi.com |
| Iodine-Catalyzed Oxidation | Water as solvent, molecular oxygen as oxidant | Green, broad substrate scope | rhhz.net |
| One-Pot Thiolation/Oxidative Dimerization | Solvent-free, metal-free, chromatography-free | Environmentally friendly, high yields, broad functional group tolerance | rsc.org |
| Flow Chemistry | Continuous processing | Enhanced safety, scalability, and process control | durham.ac.uk |
Exploration of Unconventional Reactivity Pathways and Selective Functionalization
Understanding and controlling the reactivity of the this compound core is crucial for creating diverse derivatives with tailored properties. The chlorine atom at the 3-position and the phenyl group at the 5-position offer sites for functionalization.
Future research will likely explore:
Selective C-H Functionalization: Developing methods to directly and selectively activate and functionalize the C-H bonds of the phenyl ring without the need for pre-functionalized starting materials.
Late-Stage Functionalization: Introducing functional groups at a late stage in the synthetic sequence, which is a powerful strategy for rapidly generating a library of analogs for biological screening or materials science applications.
Novel Cycloaddition Reactions: Investigating [3+2] cycloadditions and other pericyclic reactions involving the thiadiazole ring to construct more complex heterocyclic systems. isres.org
Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive novel chemical transformations, offering alternative and potentially more sustainable reaction pathways. organic-chemistry.org An electro-oxidative intramolecular dehydrogenative N-S bond formation has already shown promise for the synthesis of related 1,2,4-thiadiazoles. organic-chemistry.org
Application of Advanced Characterization Techniques for Dynamic Systems and Reaction Monitoring
To gain a deeper understanding of the formation and behavior of this compound and its derivatives, advanced characterization techniques are indispensable.
Future directions in this area include:
In-situ Spectroscopic Techniques: Employing techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor reactions in real-time. chinesechemsoc.orgbeilstein-journals.orgacs.org This allows for the identification of transient intermediates and the elucidation of reaction mechanisms.
High-Resolution Mass Spectrometry (HRMS): Using HRMS for the precise determination of molecular formulas and the characterization of complex reaction mixtures.
Two-Dimensional NMR Spectroscopy: Utilizing advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), to unambiguously determine the structure of novel derivatives. nih.gov
Single-Crystal X-ray Diffraction: Obtaining crystal structures to provide definitive information on the three-dimensional arrangement of atoms, which is crucial for understanding intermolecular interactions and solid-state packing. durham.ac.uk
Deeper Computational Modeling of Molecular Behavior, Electronic Interactions, and Reaction Energetics
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and properties of molecules.
Future computational research on this compound will likely involve:
Density Functional Theory (DFT) Calculations: Employing DFT to investigate electronic properties, chemical reactivity, and to predict spectroscopic data (IR, NMR, UV-Vis). nih.govtandfonline.comacs.orgmdpi.comresearchgate.net Frontier Molecular Orbital (FMO) analysis can reveal insights into reactivity and potential biological interactions. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT): Using TD-DFT to simulate electronic absorption spectra and understand the nature of electronic transitions. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM): Applying QTAIM to analyze the nature of chemical bonds and intermolecular interactions. tandfonline.com
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the molecule and its interactions with other molecules, such as in a solvent or at a biological target.
| Computational Method | Information Gained | Potential Applications | References |
| Density Functional Theory (DFT) | Electronic properties, reactivity, spectroscopic data | Predicting reactivity, guiding synthesis, understanding biological activity | nih.govtandfonline.comacs.orgmdpi.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, nature of electronic transitions | Designing molecules with specific optical properties | tandfonline.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds, intermolecular interactions | Understanding non-covalent interactions in materials and biological systems | tandfonline.com |
Rational Design and Synthesis of Advanced Functional Materials Based on the this compound Core Scaffold
The unique electronic and structural features of the 1,2,4-thiadiazole (B1232254) ring make it an attractive building block for the development of advanced functional materials. isres.orgmdpi.com
Promising areas for future research include:
Organic Electronics: Exploring the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The thiadiazole moiety can act as an electron acceptor. isres.org
Non-linear Optical (NLO) Materials: Investigating the NLO properties of derivatives with donor-acceptor architectures, which could have applications in optical communications and data storage. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the nitrogen and sulfur atoms of the thiadiazole ring as coordination sites for metal ions to construct novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Liquid Crystals: Designing and synthesizing liquid crystalline materials incorporating the this compound core, which could exhibit interesting mesomorphic properties.
By focusing on these key research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, medicine, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
